7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane chemical structure and properties
7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane chemical structure and properties
An In-Depth Technical Guide to 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Confluence of Structural Rigidity and Pharmacological Advantage
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional orientation and favorable physicochemical properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "privileged scaffolds" due to their inherent structural rigidity and novelty. Among these, the 2,7-diazaspiro[3.5]nonane framework provides a unique conformational constraint, combining a four-membered azetidine ring with a six-membered piperidine ring. This rigid architecture allows for the precise projection of substituents into three-dimensional space, enhancing binding affinity and selectivity for biological targets.[1]
This guide focuses on a specific, functionally rich derivative: 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane . This molecule integrates the rigid diazaspiro[3.5]nonane core with a cyclopropanecarbonyl moiety. The cyclopropyl group is a well-established "pharmacophore enhancer" in drug discovery, valued for its ability to increase potency, improve metabolic stability, and fine-tune solubility and bioavailability.[2][3] The combination of these two structural motifs creates a building block of significant interest for researchers and drug development professionals aiming to escape the "flatland" of traditional aromatic structures and explore novel chemical space.
This document serves as a technical resource, detailing the chemical structure, physicochemical properties, synthetic methodologies, and key applications of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane, providing a foundation for its strategic implementation in drug discovery programs.
Part 1: Molecular Architecture and Physicochemical Profile
The molecular structure of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane is defined by a central quaternary spiro-carbon that joins an azetidine ring and a piperidine ring. The cyclopropanecarbonyl group is attached via an amide bond to the nitrogen atom at the 7-position (the piperidine nitrogen), leaving the nitrogen at the 2-position (the azetidine nitrogen) available for further functionalization or interaction with biological targets.
The spirocyclic nature locks the conformation of the molecule, reducing the entropic penalty upon binding to a protein target and often leading to higher affinity. The cyclopropyl group, with its unique electronic properties and strained ring system, can engage in specific interactions within a binding pocket and shield the adjacent amide bond from metabolic degradation.
Physicochemical Properties
The predicted and known properties of the core scaffold and the title compound are summarized below. These values are critical for assessing drug-likeness, guiding formulation development, and predicting absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | 2,7-Diazaspiro[3.5]nonane (Core Scaffold) | 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane (Predicted) | Data Source |
| Molecular Formula | C₇H₁₄N₂ | C₁₁H₁₈N₂O | PubChem[4] / Calculated |
| Molecular Weight | 126.20 g/mol | 194.27 g/mol | PubChem[4] / Calculated |
| CAS Number | 136098-14-1 | Not Available | PubChem[4] |
| Topological Polar Surface Area (TPSA) | 24.1 Ų | ~41.5 Ų | PubChem[4] / Calculated |
| Calculated logP | -0.3 | ~1.0 - 1.5 | PubChem[4] / Calculated |
| Hydrogen Bond Donors | 2 | 1 | PubChem[4] / Calculated |
| Hydrogen Bond Acceptors | 2 | 2 | PubChem[4] / Calculated |
Part 2: Synthesis and Methodologies
The synthesis of 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane is typically achieved through a modular approach. First, the core 2,7-diazaspiro[3.5]nonane scaffold is synthesized, often with one nitrogen atom protected to ensure regioselective functionalization. The most common strategy involves using a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogens. The unprotected nitrogen is then acylated with an activated form of cyclopropanecarboxylic acid, such as cyclopropanecarbonyl chloride.
Workflow for Synthesis
The logical flow for the synthesis involves protection, acylation, and optional deprotection to yield the desired building block.
Caption: Synthetic workflow for 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane.
Experimental Protocol: Acylation of a Boc-Protected Precursor
This protocol describes the key step of acylating the N7 position. It assumes the availability of the N-Boc protected precursor, tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
Materials:
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tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 equiv.)
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Cyclopropanecarbonyl chloride (1.1 equiv.)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv.)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Argon or Nitrogen gas supply
Procedure:
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Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 equiv.) and dissolve it in anhydrous DCM.
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Causality: Anhydrous conditions and an inert atmosphere are critical to prevent hydrolysis of the acyl chloride and side reactions.
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Causality: This exothermic reaction is cooled to control the reaction rate, minimize the formation of byproducts, and ensure selectivity.
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Addition of Base: Add triethylamine (1.5 equiv.) to the stirred solution.
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Causality: The base acts as a scavenger for the hydrochloric acid (HCl) generated during the acylation, driving the reaction to completion and preventing protonation of the starting amine.
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Addition of Acyl Chloride: Add cyclopropanecarbonyl chloride (1.1 equiv.) dropwise to the reaction mixture over 10-15 minutes.
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Causality: Slow, dropwise addition maintains temperature control and prevents localized high concentrations of the reactive acyl chloride.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.
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Causality: The aqueous washes remove the triethylamine hydrochloride salt, excess base, and other water-soluble impurities.
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Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 7-Cyclopropanecarbonyl-2-(tert-butoxycarbonyl)-2,7-diazaspiro[3.5]nonane.
Part 3: Applications in Drug Discovery
The 7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane scaffold is a valuable building block for creating potent and selective therapeutic agents. Its utility spans multiple therapeutic areas.
Role as a Conformationally Restricted Scaffold
The rigid spirocyclic core serves as an excellent bioisostere for more flexible fragments like piperidine or piperazine.[5] This rigidity can lead to:
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Improved Binding Affinity: By pre-organizing the molecule in a bioactive conformation, the entropic cost of binding is reduced.
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Enhanced Selectivity: The precise vectoral orientation of substituents can be tailored to fit a specific target's binding site while avoiding interactions with off-targets.
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Favorable Physicochemical Properties: The increased sp³ character often leads to improved solubility and metabolic stability compared to flat, aromatic systems.[1]
Therapeutic Targets and Indications
Derivatives of the diazaspiro[3.5]nonane core have shown promise in targeting several important protein classes:
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G Protein-Coupled Receptors (GPCRs): The related 7-azaspiro[3.5]nonane scaffold has been instrumental in developing agonists for GPR119, a target for type 2 diabetes.[1] Activation of GPR119 in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.
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Enzyme Inhibitors: The scaffold is used in compounds designed as Fatty Acid Amide Hydrolase (FAAH) inhibitors, which are pursued for treating pain, anxiety, and inflammatory disorders.[6]
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Kinase Inhibitors: The core has been incorporated into inhibitors of RET kinase and cyclin-dependent kinases 4/6 (CDK4/6), which are critical targets in oncology.[7]
Caption: Simplified GPR119 agonist signaling pathway in pancreatic β-cells.
Conclusion
7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane represents a sophisticated chemical tool for the modern medicinal chemist. It synergistically combines the conformational rigidity and favorable 3D geometry of a diazaspirocycle with the potency- and stability-enhancing properties of a cyclopropyl group. Its modular synthesis allows for versatile derivatization, making it an attractive starting point for library synthesis and lead optimization campaigns. As the demand for novel, patentable, and effective drug candidates continues to grow, scaffolds like this one, which provide a clear path to improved pharmacological properties and exploration of new chemical space, will remain at the forefront of drug discovery and development.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21692407, 2,7-Diazaspiro[3.5]nonane. [Link]
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French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
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Penn State. New, simple and accessible method creates potency-increasing structure in drugs. [Link]
- Google Patents. TW201022257A - 7-azaspiro[3.5]nonane-7-carboxamide compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New, simple and accessible method creates potency-increasing structure in drugs | EurekAlert! [eurekalert.org]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. TW201022257A - 7-azaspiro[3.5]nonane-7-carboxamide compounds - Google Patents [patents.google.com]
- 7. 896464-16-7 | CAS DataBase [m.chemicalbook.com]
